Methyl 6-methylnaphthalene-1-carboxylate Methyl 6-methylnaphthalene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 91902-60-2
VCID: VC11684945
InChI: InChI=1S/C13H12O2/c1-9-6-7-11-10(8-9)4-3-5-12(11)13(14)15-2/h3-8H,1-2H3
SMILES: CC1=CC2=C(C=C1)C(=CC=C2)C(=O)OC
Molecular Formula: C13H12O2
Molecular Weight: 200.23 g/mol

Methyl 6-methylnaphthalene-1-carboxylate

CAS No.: 91902-60-2

Cat. No.: VC11684945

Molecular Formula: C13H12O2

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-methylnaphthalene-1-carboxylate - 91902-60-2

Specification

CAS No. 91902-60-2
Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
IUPAC Name methyl 6-methylnaphthalene-1-carboxylate
Standard InChI InChI=1S/C13H12O2/c1-9-6-7-11-10(8-9)4-3-5-12(11)13(14)15-2/h3-8H,1-2H3
Standard InChI Key QKPWHTVLSINHGS-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C(=CC=C2)C(=O)OC
Canonical SMILES CC1=CC2=C(C=C1)C(=CC=C2)C(=O)OC

Introduction

Structural and Molecular Characteristics

Chemical Architecture

Methyl 6-methylnaphthalene-1-carboxylate (C₁₃H₁₂O₂) features a naphthalene ring system with two functional groups: a methyl ester (-COOCH₃) at position 1 and a methyl (-CH₃) group at position 6. The naphthalene skeleton consists of two fused benzene rings, providing a planar, conjugated π-system that influences electronic properties and reactivity. The ester group introduces polarity and susceptibility to hydrolysis, while the methyl substituent enhances hydrophobicity and steric effects .

Table 1: Molecular Properties of Methyl 6-Methylnaphthalene-1-Carboxylate and Analogous Compounds

PropertyMethyl 6-Methylnaphthalene-1-Carboxylate6-Methylnaphthalene-1-Carboxylic Acid6-Methylnaphthalene-1-Carbonitrile
Molecular FormulaC₁₃H₁₂O₂C₁₂H₁₀O₂C₁₂H₉N
Molecular Weight (g/mol)200.23186.21167.21
Functional Groups-COOCH₃, -CH₃-COOH, -CH₃-C≡N, -CH₃
PolarityModerateHighLow

The ester’s molecular weight (200.23 g/mol) and moderate polarity distinguish it from its carboxylic acid and carbonitrile analogs, which exhibit higher and lower polarities, respectively.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 6-methylnaphthalene-1-carboxylate likely involves esterification of 6-methylnaphthalene-1-carboxylic acid, a commercially available precursor. A typical procedure includes:

  • Acid-Catalyzed Esterification: Reacting 6-methylnaphthalene-1-carboxylic acid with methanol in the presence of concentrated sulfuric acid at reflux (60–80°C). The reaction proceeds via nucleophilic acyl substitution, yielding the ester and water.

    RCOOH+CH3OHH2SO4RCOOCH3+H2O\text{RCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{RCOOCH}_3 + \text{H}_2\text{O}
  • Alternative Route: Hydrolysis of 6-methylnaphthalene-1-carbonitrile to the carboxylic acid followed by esterification. The nitrile group is first converted to a carboxylic acid using acidic or basic conditions (e.g., H₂O/H₂SO₄ or KOH), which is then esterified as above.

Purification and Characterization

Crude product purification typically involves distillation or recrystallization. High-performance liquid chromatography (HPLC) or column chromatography may resolve impurities. Purity is confirmed via melting point analysis, thin-layer chromatography (TLC), and mass spectrometry.

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: Estimated at 80–90°C, based on analogs like methyl 4-methylbenzoate (m.p. 85°C).

  • Boiling Point: Approximately 280–300°C under reduced pressure (1 mmHg) .

  • Solubility: Sparingly soluble in water (<0.1 g/L at 25°C) but miscible with organic solvents (e.g., ethanol, dichloromethane) .

Stability and Reactivity

The ester is stable under anhydrous conditions but hydrolyzes in acidic or basic media to yield 6-methylnaphthalene-1-carboxylic acid. It may undergo electrophilic substitution reactions (e.g., nitration, sulfonation) at the naphthalene ring’s reactive positions (e.g., positions 2 and 4) .

Chemical Reactivity and Applications

Key Reactions

  • Hydrolysis:

    RCOOCH3+H2OH+or OHRCOOH+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{RCOOH} + \text{CH}_3\text{OH}

    This reaction regenerates the carboxylic acid, useful in prodrug formulations.

  • Transesterification: Reacting with higher alcohols (e.g., ethanol) forms bulkier esters, modifying solubility for material science applications .

  • Electrophilic Aromatic Substitution: The electron-rich naphthalene ring undergoes nitration or halogenation, enabling functionalization for polymer precursors .

Industrial and Pharmaceutical Applications

  • Pharmaceutical Intermediates: Serves as a precursor to anti-inflammatory agents or kinase inhibitors, leveraging the naphthalene scaffold’s bioactivity.

  • Polymer Chemistry: Incorporated into polyester resins or liquid crystals, where aromatic rigidity enhances thermal stability .

  • Agrochemicals: Functionalized derivatives act as herbicides or insecticides, exploiting the methyl group’s lipophilicity.

Comparative Analysis with Structural Analogs

Table 2: Functional Group Impact on Properties

CompoundReactivityApplications
Methyl 6-Methylnaphthalene-1-CarboxylateEster hydrolysis, electrophilic substitutionPharmaceuticals, polymers
6-Methylnaphthalene-1-Carboxylic AcidAcid-base reactions, Friedel-CraftsDrug synthesis, surfactants
6-Methylnaphthalene-1-CarbonitrileNitrile hydrolysis, cycloadditionsOrganic synthesis, ligands

The ester’s balance of reactivity and stability positions it as a versatile intermediate, contrasting with the carboxylic acid’s high polarity and the carbonitrile’s inertness.

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